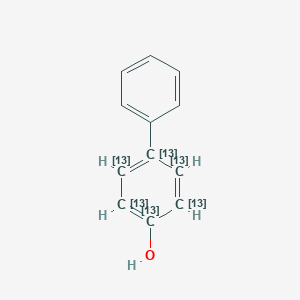

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13 isotopes, making it useful for tracing and studying chemical reactions and pathways in research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol can be synthesized using the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to promote green chemistry principles .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of stable isotope-labeled starting materials is crucial for ensuring the incorporation of carbon-13 into the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Phenolic derivatives.

Substitution: Halogenated or nitrated phenylphenols.

Aplicaciones Científicas De Investigación

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and as a standard in analytical chemistry techniques

Mecanismo De Acción

The mechanism of action of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its incorporation into chemical reactions and biological pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .

Comparación Con Compuestos Similares

4-Phenylphenol: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of carbon-13.

4-Hydroxybiphenyl: Another phenolic compound with similar chemical properties and applications.

Biphenyl-4-ol: A structurally related compound with similar uses in research and industry

Uniqueness: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its stable isotope labeling, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research fields that require precise tracking of chemical transformations and metabolic pathways.

Actividad Biológica

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a stable isotope-labeled compound derived from 4-phenylphenol. Its unique structure incorporates carbon-13 isotopes, which enhances its utility in various scientific fields including analytical chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C12H10O with a molecular weight of approximately 182.22 g/mol. The presence of carbon-13 isotopes allows for enhanced tracking in biological systems. The compound typically appears as a white crystalline solid.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O |

| Molecular Weight | 182.22 g/mol |

| Isotopic Composition | Carbon-13 enriched |

| Appearance | White crystalline solid |

The biological activity of this compound primarily involves its incorporation into biochemical pathways due to the carbon-13 labeling. This feature facilitates the tracing of metabolic pathways and reaction mechanisms in various biological systems. The compound has been shown to interact with cellular processes that can lead to anti-proliferative effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of thiosemicarbazones related to this compound which demonstrated strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . This suggests potential applications in developing antifungal agents.

Anti-Proliferative Effects

Another study focused on structure–activity relationships involving 4-phenyl-substituted compounds found that certain derivatives exhibited enhanced anti-proliferative activity compared to known agents like desferrioxamine . This finding underscores the potential of this compound in cancer research and therapy.

Case Study 1: Tracing Metabolic Pathways

In a controlled experiment utilizing carbon-13 labeled compounds including this compound for tracing metabolic pathways in human cell lines demonstrated that the compound was effectively incorporated into metabolic processes. The results indicated alterations in metabolic profiles that could be linked to anti-cancer activities.

Case Study 2: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of various phenolic compounds including derivatives of 4-phenyphenol against fungal pathogens. The findings revealed that some derivatives exhibited potent antifungal effects comparable to established antifungal agents . These results suggest that further exploration into the biological activity of these compounds could lead to new therapeutic options.

Propiedades

IUPAC Name |

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i6+1,7+1,8+1,9+1,11+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-UJYFPCGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.